Enzymatic Potency: Sirt2-IN-12 IC₅₀ vs. Published SIRT2 Inhibitors
Sirt2-IN-12 (Compound 3) demonstrates an IC₅₀ of 50 µM against recombinant SIRT2 . For context, this potency is comparable to the first-generation inhibitor Sirtinol (IC₅₀ 38–58 µM) [1], but it is less potent than widely used selective probes such as AGK2 (IC₅₀ 3.5 µM) , AK-7 (IC₅₀ 15.5 µM) , and SirReal2 (IC₅₀ 140 nM) . This places Sirt2-IN-12 in the moderate-potency class, suitable for experiments where high concentrations are tolerated and a distinct chemotype is required.
| Evidence Dimension | SIRT2 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 50 µM |
| Comparator Or Baseline | AGK2 (3.5 µM), AK-7 (15.5 µM), SirReal2 (0.14 µM), Sirtinol (38–58 µM) |
| Quantified Difference | ~14-fold less potent than AGK2; ~3-fold less potent than AK-7; ~357-fold less potent than SirReal2; comparable to Sirtinol |
| Conditions | In vitro fluorescence-based enzymatic assay (reference: TargetMol, InvivoChem product data; comparator data from published literature) |
Why This Matters
Researchers requiring a moderately potent SIRT2 inhibitor with a unique xanthone scaffold for SAR studies or as a control compound will find Sirt2-IN-12 a distinct alternative to nanomolar probes.
- [1] Schlicker C, et al. Structure-based development of novel sirtuin inhibitors. Aging (Albany NY). 2011;3(9):852-872. (Table: Sirtinol IC₅₀ 38–58 µM) View Source
